8-[(2-chlorophenyl)(hydroxy)acetyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 8-[(2-chlorophenyl)(hydroxy)acetyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one involves complex chemical reactions that aim to achieve the desired structural framework with specific functional groups. For example, the synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for screening as antihypertensive agents demonstrates the intricacies involved in creating diazaspirodecanones with varying substitutions to modulate their biological activity (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of related compounds often features a combination of spirocyclic frameworks with various functional groups that influence their pharmacological profile. For instance, the crystal structure analysis of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate reveals a complex arrangement of rings and substituents that contribute to the molecule's chemical properties and reactivity (Wang et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of diazaspirodecanones can be influenced by their specific functional groups and structural characteristics. For example, the synthesis and antimicrobial activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds, highlight how modifications to the diazaspirodecanone core can lead to variations in biological activity (Čižmáriková et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their application in drug development. The synthesis and characterization of new organic nonlinear optical materials, including diazaspirodecanones, provide insights into the physical characteristics that make these compounds suitable for specific applications (Kagawa et al., 1994).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are essential for understanding the utility and limitations of diazaspirodecanones. Research on the synthesis of 1,4-Dioxaspira[4.5]decan-8-one, for example, sheds light on the bifunctional nature of these compounds as synthetic intermediates for a wide range of chemical products (Zhang Feng-bao, 2006).
properties
IUPAC Name |
8-[2-(2-chlorophenyl)-2-hydroxyacetyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O4/c1-27-12-4-9-23-14-20(13-17(23)24)7-10-22(11-8-20)19(26)18(25)15-5-2-3-6-16(15)21/h2-3,5-6,18,25H,4,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPBBRMCZIFXNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2(CCN(CC2)C(=O)C(C3=CC=CC=C3Cl)O)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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